N-Fmoc-S-methyl-L-cysteine

Solid-Phase Peptide Synthesis Protecting Group Stability Orthogonal Deprotection

N-Fmoc-S-methyl-L-cysteine (Fmoc-Cys(Me)-OH, CAS 138021-87-1) is a protected cysteine derivative widely used in Fmoc-based solid-phase peptide synthesis (SPPS). It belongs to the class of S-protected cysteine building blocks, distinguished by a permanent, non-acid-labile methyl thioether side-chain protecting group.

Molecular Formula C19H19NO4S
Molecular Weight 357.4 g/mol
Cat. No. B12505341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-S-methyl-L-cysteine
Molecular FormulaC19H19NO4S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)
InChIKeySKNJDZVHMNQAGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-Fmoc-S-methyl-L-cysteine as a Differentiated Building Block for SPPS


N-Fmoc-S-methyl-L-cysteine (Fmoc-Cys(Me)-OH, CAS 138021-87-1) is a protected cysteine derivative widely used in Fmoc-based solid-phase peptide synthesis (SPPS) [1]. It belongs to the class of S-protected cysteine building blocks, distinguished by a permanent, non-acid-labile methyl thioether side-chain protecting group. This contrasts with the more commonly employed acid-labile S-protecting groups such as trityl (Trt), 4-methoxytrityl (Mmt), and tert-butyl (tBu), which are cleaved during global peptide deprotection [2].

Why Fmoc-Cys(Trt)-OH or Fmoc-Cys(tBu)-OH Cannot Replace N-Fmoc-S-methyl-L-cysteine


Generic substitution of Fmoc-Cys(Me)-OH with other in-class Fmoc-cysteine derivatives fails in applications requiring a chemically stable, non-deprotectable thioether. The primary Fmoc-Cys analogs, such as Fmoc-Cys(Trt)-OH and Fmoc-Cys(tBu)-OH, are designed for global acidolytic deprotection to reveal a free thiol, a feature incompatible with the synthesis of peptides bearing a permanent S-methyl modification. This fundamental difference in protecting group strategy means these compounds are not interchangeable, and selecting Fmoc-Cys(Me)-OH is mandatory for site-specific incorporation of S-methyl-L-cysteine, a residue found in natural products and used for subsequent on-resin chemical transformations [1].

Quantitative Evidence Guide: Performance and Stability Metrics for N-Fmoc-S-methyl-L-cysteine


Chemical Stability of the S-Methyl Group vs. Acid-Labile S-Protecting Groups

The S-methyl group on Fmoc-Cys(Me)-OH demonstrates complete stability to standard global peptide deprotection conditions using trifluoroacetic acid (TFA) cocktails. In contrast, the trityl (Trt) group on Fmoc-Cys(Trt)-OH and the tert-butyl (tBu) group on Fmoc-Cys(tBu)-OH are quantitatively cleaved under the same conditions . This differential stability enables an orthogonal protection strategy where the peptide's other side-chain protecting groups are removed without affecting the target cysteine residue.

Solid-Phase Peptide Synthesis Protecting Group Stability Orthogonal Deprotection

Precursor for Dehydroalanine (Dha) Synthesis via On-Resin Elimination

N-Fmoc-S-methyl-L-cysteine serves as a direct precursor for the on-resin generation of dehydroalanine (Dha) residues. This is achieved via oxidation of the thioether to a sulfoxide followed by a thermal elimination step. This transformation is not possible with acid-labile S-protecting groups like Trt or tBu, which would be prematurely cleaved or lead to undesired side products [1]. The use of this derivative allows the site-specific introduction of an electrophilic handle for subsequent bioconjugation or peptide stapling, a feature that provides a distinct synthetic advantage over standard Fmoc-cysteine building blocks.

Peptide Functionalization Dehydroalanine Post-Translational Modification

Lower Potential for Epimerization During Coupling via Reduced Steric Bulk

The small size of the S-methyl protecting group may contribute to reduced steric hindrance during carboxylate activation and coupling steps. While base-catalyzed racemization is a known risk for cysteine derivatives, the compact methyl group presents a smaller steric footprint compared to bulky S-protecting groups such as trityl (Trt). The less hindered environment potentially facilitates closer approach of activated species, leading to potentially faster coupling kinetics and a reduced risk of α-proton abstraction that leads to racemization [1]. Direct, controlled, head-to-head comparative racemization rate data for Fmoc-Cys(Me)-OH versus Fmoc-Cys(Trt)-OH under identical standard coupling conditions (e.g., HCTU/DIEA in DMF) remains a gap in the peer-reviewed literature.

Racemization Coupling Efficiency Steric Hindrance

Optimal Application Scenarios for Procurement of N-Fmoc-S-methyl-L-cysteine


Synthesis of Peptides Containing Genuine S-Methyl-L-Cysteine Residues

In research on post-translational modifications or natural products where the target peptide sequence includes an S-methylated cysteine, N-Fmoc-S-methyl-L-cysteine is the only building block available for direct, site-specific incorporation via standard Fmoc-SPPS. This avoids complex and low-yielding post-synthetic chemical methylation of a free cysteine thiol, which often suffers from poor chemoselectivity and extensive side-product formation [1].

On-Resin Generation of Dehydroalanine (Dha) for Peptide Functionalization

For chemists developing peptide-based probes, inhibitors, or stapled peptides, Fmoc-Cys(Me)-OH is the precursor of choice for the clean, on-resin generation of electrophilic dehydroalanine. This residue serves as a critical handle for subsequent Michael additions or other conjugations, a synthetic route that is not directly accessible from other Fmoc-Cys(X)-OH derivatives where the S-protecting group is acid-labile and would be removed during synthesis [1].

Orthogonal Protection Strategies Requiring a Non-Deprotecting Cysteine Thiol Mask

In complex syntheses where a free cysteine thiol must be generated later (e.g., for native chemical ligation or controlled disulfide formation) but the cysteine residue must remain inert during iterative coupling cycles and final peptide cleavage, Fmoc-Cys(Me)-OH provides a unique advantage. Its permanent methyl cap withstands piperidine-mediated Fmoc removal and standard TFA cleavage, allowing completion of the entire synthesis before a final, selective methyl group removal step [1].

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